molecular formula C8H2ClF7N4 B2916972 6-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 296898-46-9

6-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2916972
CAS RN: 296898-46-9
M. Wt: 322.57
InChI Key: AAIRZZFLVBAKJP-UHFFFAOYSA-N
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Description

“6-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . It has a molecular weight of 322.57 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H2ClF7N4/c9-3-1-2-4-17-18-5 (20 (4)19-3)6 (10,11)7 (12,13)8 (14,15)16/h1-2H . This indicates that the compound contains 8 carbon atoms, 2 hydrogen atoms, 1 chlorine atom, 7 fluorine atoms, and 4 nitrogen atoms .


Physical And Chemical Properties Analysis

This compound is a solid . The compound’s molecular weight is 322.57 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyridazine derivatives, including 6-chloro-3-substituted triazolopyridazines, have been synthesized and characterized for their biological properties. Advanced techniques like NMR, IR, mass spectral studies, and single-crystal X-ray diffraction are used for structural confirmation. These compounds are studied for their Density Functional Theory (DFT) calculations, molecular orbitals, and energy frameworks, providing insights into their chemical behavior and potential applications in various fields (Sallam et al., 2021).

Pharmaceutical Research

  • A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their potential as anti-diabetic drugs. These compounds were tested for Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. Their antioxidant properties and cytotoxicity were also assessed, suggesting their application in treating diabetes (Bindu et al., 2019).

Antimicrobial and Antitumor Activity

  • Triazolopyridazine derivatives have been synthesized and evaluated for their cytotoxic activities against various cell lines, including leukemia and breast adenocarcinoma cells. These studies reveal the potential of such compounds as cytotoxic agents, contributing to cancer research and therapy (Mamta et al., 2019).

Agrochemical Applications

  • Pyridazine derivatives, including 6-chloro-3-substituted triazolopyridazines, find applications in agriculture as insecticides, herbicides, and plant growth regulators. Their synthesis, structural elucidation, and docking studies against fungal pathogens like Fusarium oxysporum highlight their significance in agricultural sciences (Sallam et al., 2022).

Antihistaminic and Anti-inflammatory Activities

  • Research on triazolo[4,3-b]pyridazines has demonstrated their effectiveness as antihistaminic agents and inhibitors of eosinophil infiltration. This is particularly relevant in the development of treatments for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF7N4/c9-3-1-2-4-17-18-5(20(4)19-3)6(10,11)7(12,13)8(14,15)16/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIRZZFLVBAKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(C(C(F)(F)F)(F)F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF7N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701045652
Record name 6-Chloro-3-(perfluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

296898-46-9
Record name 6-Chloro-3-(perfluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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